N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-13-16(25-18(20-13)15-8-5-10-24-15)12-19-17(21)9-11-26(22,23)14-6-3-2-4-7-14/h2-8,10H,9,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUNNKNMCIGLMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling under specific conditions. The final step involves the introduction of the phenylsulfonyl group through sulfonylation reactions. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and various catalysts to facilitate the coupling and sulfonylation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the thiazole or thiophene rings, leading to a diverse array of derivatives.
Scientific Research Applications
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it a candidate for use in materials science and the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole-Based Chemistry
Thiazole derivatives are widely explored for medicinal and pesticidal applications due to their heterocyclic versatility. Below is a comparative analysis of key analogs:
Key Observations:
- The phenylsulfonyl moiety could improve metabolic stability over sulfur-containing groups like trifluoropropylthio (P6, FA3) .
- Dow AgroSciences’ analogs (P6, FA3) highlight the role of trifluoropropylthio/pyridinyl groups in pesticidal activity, though the target compound’s thiophene may redirect applications .
Functional Group Analysis
Sulfonyl vs. Sulfonyl/Sulfinyl Derivatives:
- Sulfinyl/Sulfonyl Groups (e.g., FA7): Compounds like FA7 (3-((3,3,3-trifluoropropyl)sulfinyl)propanamide) show enhanced pesticidal potency compared to thioether analogs, indicating oxidation state critically affects activity .
Thiophene vs. Pyridine/Pyrimidine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
